Hydroxy O-Desmethyl Apixaban
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Overview
Description
Hydroxy O-Desmethyl Apixaban is a metabolite of Apixaban, a potent and selective inhibitor of factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic diseases. This compound is formed through the metabolic pathways involving O-demethylation and subsequent hydroxylation of Apixaban .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy O-Desmethyl Apixaban involves multiple steps, starting from Apixaban. The primary synthetic route includes:
O-Demethylation: Apixaban undergoes O-demethylation catalyzed by cytochrome P450 enzymes, primarily CYP3A4/5, to form O-Desmethyl Apixaban.
Hydroxylation: The O-Desmethyl Apixaban is further hydroxylated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Hydroxy O-Desmethyl Apixaban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions include various hydroxylated and demethylated derivatives of Apixaban .
Scientific Research Applications
Hydroxy O-Desmethyl Apixaban has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Apixaban and its metabolites.
Biology: Studied for its role in the metabolic pathways of Apixaban.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand the efficacy and safety of Apixaban.
Industry: Employed in the development of analytical methods for drug testing and quality control.
Mechanism of Action
Hydroxy O-Desmethyl Apixaban exerts its effects by inhibiting factor Xa, similar to Apixaban. It binds to the active site of factor Xa, preventing the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. The molecular targets include free and clot-bound factor Xa, as well as prothrombinase .
Comparison with Similar Compounds
Similar Compounds
O-Desmethyl Apixaban: A direct precursor in the metabolic pathway.
3-Hydroxy Apixaban: Another hydroxylated metabolite of Apixaban.
Hydroxylated O-Desmethyl Apixaban: A closely related compound formed through similar metabolic processes.
Uniqueness
Hydroxy O-Desmethyl Apixaban is unique due to its specific hydroxylation pattern, which influences its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for studying the metabolism and efficacy of Apixaban .
Properties
Molecular Formula |
C24H23N5O5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
6-[4-(3-hydroxy-2-oxopiperidin-1-yl)phenyl]-1-(4-hydroxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H23N5O5/c25-22(32)20-18-11-13-28(24(34)21(18)29(26-20)16-7-9-17(30)10-8-16)15-5-3-14(4-6-15)27-12-1-2-19(31)23(27)33/h3-10,19,30-31H,1-2,11-13H2,(H2,25,32) |
InChI Key |
KKDVTWRCWPYTJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)O)O |
Origin of Product |
United States |
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